molecular formula C108H206N52O24 B1191707 ReACp53

ReACp53

カタログ番号 B1191707
分子量: 2617.13
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ReACp53 is cell-penetrating peptide, designed to inhibit p53 amyloid formation, rescues p53 function in cancer cell lines and in organoids derived from high-grade serous ovarian carcinomas (HGSOC).  In vitro: ReACp53 rescues p53 transcription of target genes and restores apoptosis. In vivo:ReACp53 halts progression and shrinks tumors bearing aggregation-prone p53. 

科学的研究の応用

Inhibitor of p53 Aggregation in Ovarian Carcinomas

ReACp53 has been identified as a cell-penetrating peptide designed to inhibit p53 amyloid formation. It has demonstrated the ability to rescue p53 function in cancer cell lines and organoids derived from high-grade serous ovarian carcinomas (HGSOC), a type of aggressive cancer characterized by ubiquitous p53 mutations. This treatment results in p53 behaving similarly to its wild-type counterpart, reducing cell proliferation and increasing cell death, leading to a decrease in tumor proliferation and shrinkage of xenografts in vivo (Soragni et al., 2016).

Potential for Treating Mutant p53 Protein in Prostate Cancer

ReACp53 has been studied for its potential in targeting mutant p53 protein in advanced prostate cancer (PCa). The peptide inhibits amyloid aggregates of mutant p53 protein and restores p53 nuclear function as a transcriptional factor, inducing mitochondrial cell death and reducing DNA synthesis in mutant p53-carrying PCa cells. It also inhibits xenograft tumor growth in vivo, suggesting therapeutic potential in advanced PCa (Zhang et al., 2019).

Enhancing Efficacy with Carboplatin in Targeting Ovarian Cancers

Combining ReACp53 with standard platinum-based chemotherapy, specifically carboplatin, has shown enhanced efficacy in targeting a subset of ovarian cancer cell lines and primary patient tumor samples. This combinatorial approach may be applicable for targeting human ovarian tumors, especially in high-grade serous ovarian carcinomas (HGSOCs) with TP53 mutations (Neal et al., 2021).

Molecular Dynamics Study on Inhibition Mechanisms

A molecular dynamics study has provided insights into the inhibition mechanisms of ReACp53 for p53-R175H mutant aggregation. The study reveals that ReACp53 can stabilize the ordered secondary structure and decrease the flexibility of disordered loops of the R175H mutant, potentially inhibiting aggregation of the mutant by restoring wild-type conformation (Lei et al., 2021).

Targeted Tumor Prevention in Li-Fraumeni Syndrome

ReACp53 has been explored as a tumor preventive agent in Li-Fraumeni syndrome (LFS), a rare cancer predisposition disorder. Periodic administration of ReACp53 in LFS mice carrying the aggregation-prone R172H mutation led to delayed cancer onset and a significant increase in overall survival. This suggests potential applicability of ReACp53 therapy for tumor prevention in LFS (Soragni et al., 2017).

特性

分子式

C108H206N52O24

分子量

2617.13

SMILES

CC[C@]([C@@](/N=C(O)/[C@]1([H])CCCN1C([C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](N)([H])CCCNC(N)=N)([H])CCCNC(N)=N)([H])CCCNC(N)=N)([H])CCCNC(N)=N)([H])CCCNC(N)=N)([H])CCCNC(N)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。